molecular formula C24H26N4O3 B2762989 1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902043-58-7

1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2762989
CAS No.: 902043-58-7
M. Wt: 418.497
InChI Key: ACBCRTALYLUCGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine class, characterized by a fused tricyclic core. Key structural features include:

  • N-1 substitution: A 3-methoxypropyl group, enhancing solubility and metabolic stability .
  • C-9 substitution: A methyl group, which may influence steric interactions with biological targets.
  • Carboxamide functionality: An N-(1-phenylethyl) substituent, providing lipophilicity for membrane penetration .

The synthesis involves hydrolysis of ester intermediates (e.g., compounds 17, 18) to carboxylic acids (19, 20), followed by CDI-mediated condensation with 1-phenylethylamine .

Properties

IUPAC Name

6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O3/c1-16-9-7-12-28-21(16)26-22-19(24(28)30)15-20(27(22)13-8-14-31-3)23(29)25-17(2)18-10-5-4-6-11-18/h4-7,9-12,15,17H,8,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBCRTALYLUCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound belonging to the pyrimidine class. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. Understanding its biological activity requires a detailed examination of its pharmacological effects, structure-activity relationships (SAR), and synthesis methodologies.

  • Molecular Formula : C24H26N4O3
  • Molar Mass : 418.49 g/mol
  • Density : 1.24 g/cm³ (predicted)
  • pKa : 14.76 (predicted)

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The biological activity is often assessed through inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Table 1: Inhibitory Activity against COX Enzymes

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-...TBDTBD
Celecoxib0.04 ± 0.010.04 ± 0.01
Indomethacin9.17TBD

The above table summarizes the inhibitory activity of selected compounds against COX enzymes, emphasizing the relevance of this compound's potential in reducing inflammation.

Anticancer Properties

The compound has shown promise as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), an enzyme involved in DNA repair mechanisms in cancer cells. Inhibition of PARP-1 can lead to increased genomic instability and cell death in certain cancer types.

Case Study: PARP Inhibition
In a study investigating various pyrimidine derivatives, it was found that compounds similar to this one exhibited significant PARP inhibition. The mechanism involves disrupting DNA repair processes, making cancer cells more susceptible to chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrimidine scaffold. Research indicates that electron-donating groups enhance anti-inflammatory activity, while specific structural modifications can improve anticancer efficacy.

Table 2: SAR Insights for Pyrimidine Derivatives

SubstituentEffect on Activity
Methoxy groupEnhances solubility and bioavailability
Phenethyl groupIncreases selectivity towards target enzymes
Methyl groupModulates binding affinity to PARP-1

Synthesis Methods

The synthesis of this compound typically involves multistep reactions that may include Knoevenagel-Michael cyclocondensation techniques. These methods are essential for constructing the desired pyrimidine framework while ensuring high yield and purity.

General Synthesis Procedure

  • Starting Materials : Barbituric acid derivatives and malononitrile.
  • Reactions : Conduct Knoevenagel condensation followed by cyclization.
  • Purification : Use recrystallization or chromatography to isolate the final product.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties
Compound Name N-1 Substituent Carboxamide Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 3-Methoxypropyl N-(1-Phenylethyl) C24H26N4O3 418.49 Enhanced lipophilicity, moderate pKa (~14.76)
N-(2-Phenylethyl) analog (CAS 900870-38-4) 3-Methoxypropyl N-(2-Phenylethyl) C24H26N4O3 418.49 Linear phenethyl chain; similar solubility but altered binding kinetics
N-(4-Isopropylphenyl) analog (CAS 900887-75-4) 3-Methoxypropyl N-(4-Isopropylphenyl) C24H26N4O3 418.5 Bulky aryl group; potential steric hindrance in target interactions
N-(2,4-Dimethoxyphenyl)-9-methyl analog (CAS 900262-41-1) 3-Methoxypropyl N-(2,4-Dimethoxyphenyl) C24H26N4O4 434.5 Electron-rich aryl group; improved solubility via methoxy groups

Key Observations :

  • The N-(1-phenylethyl) group in the target compound introduces a branched alkyl chain, which may enhance target binding compared to linear analogs (e.g., N-(2-phenylethyl)) .
  • Bulky aryl substituents (e.g., 4-isopropylphenyl) reduce metabolic clearance but may compromise bioavailability .
  • Methoxy groups on the carboxamide (e.g., 2,4-dimethoxyphenyl) improve aqueous solubility and modulate electronic effects .
Spectroscopic and Structural Insights
  • NMR Analysis : Evidence reveals that substituents at regions A (positions 39–44) and B (positions 29–36) alter chemical shifts. For the target compound, the 1-phenylethyl group likely induces upfield/downfield shifts in these regions, affecting electronic environments critical for binding .
  • Lumping Strategy : As per , the compound’s core structure groups it with other pyridopyrrolopyrimidines, but its unique substituents place it in a distinct subcategory for pharmacokinetic modeling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.